molecular formula C8H13ClN2 B103728 1-(2-Chloroethyl)piperidine-4-carbonitrile CAS No. 108890-51-3

1-(2-Chloroethyl)piperidine-4-carbonitrile

Cat. No.: B103728
CAS No.: 108890-51-3
M. Wt: 172.65 g/mol
InChI Key: YSLFXWOZZNHTEM-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)piperidine-4-carbonitrile: is an organic compound with the molecular formula C8H13ClN2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a chloroethyl group and a carbonitrile group attached to the piperidine ring

Mechanism of Action

Target of Action

Related compounds such as piperidine derivatives have been associated with t-type calcium channels . These channels play a crucial role in various physiological processes, including neuronal firing, muscle contraction, and hormone secretion.

Mode of Action

It is synthesized by reacting chlorine with 4-cyanopiperidine in acetonitrile, followed by dehydrative halogenation with phosphorus and benzene . The interaction of this compound with its targets and the resulting changes are yet to be fully understood.

Biochemical Pathways

Related compounds have been involved in the synthesis of quinuclidine and acetonitrile

Result of Action

Related compounds have shown inhibitory effects on certain enzymes . More research is needed to determine the specific effects of this compound.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-(2-Chloroethyl)piperidine-4-carbonitrile is not well-studied. Factors such as temperature, pH, and presence of other molecules can potentially affect the compound’s action. The compound is recommended to be stored at room temperature, in a dry and cool environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)piperidine-4-carbonitrile can be synthesized through several synthetic routes. One common method involves the reaction of 4-cyanopiperidine with ethylene oxide in the presence of a base, followed by chlorination using thionyl chloride. The reaction conditions typically include:

    Temperature: 0-5°C for the initial reaction with ethylene oxide.

    Solvent: Anhydrous conditions are preferred.

    Reagents: Thionyl chloride for chlorination.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction of the carbonitrile group can yield primary amines.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution: Products include substituted piperidines with various functional groups.

    Oxidation: Products include oxides or hydroxylated derivatives.

    Reduction: Products include primary amines or other reduced forms.

Scientific Research Applications

1-(2-Chloroethyl)piperidine-4-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 1-(2-Bromoethyl)piperidine-4-carbonitrile
  • 1-(2-Iodoethyl)piperidine-4-carbonitrile
  • 1-(2-Fluoroethyl)piperidine-4-carbonitrile

Comparison: 1-(2-Chloroethyl)piperidine-4-carbonitrile is unique due to its specific reactivity and the presence of the chloroethyl group. Compared to its bromo, iodo, and fluoro counterparts, the chloro derivative offers a balance of reactivity and stability, making it suitable for a wide range of applications. The chloro group is less reactive than bromo and iodo groups but more reactive than the fluoro group, providing a versatile intermediate for various chemical transformations.

Properties

IUPAC Name

1-(2-chloroethyl)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2/c9-3-6-11-4-1-8(7-10)2-5-11/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLFXWOZZNHTEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453377
Record name 4-Piperidinecarbonitrile, 1-(2-chloroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108890-51-3
Record name 4-Piperidinecarbonitrile, 1-(2-chloroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Bromo-2-chloroethane (2.6 ml) and potassium carbonate (6.6 g) were added to a solution of 4-cyanopiperidine (2.63 g) in isopropanol (50 ml), followed by refluxing for 10 hours. The reaction mixture was concentrated under reduced pressure. After adding a 50% aqueous solution of potassium carbonate to the residue, the resulting mixture was extracted with diethyl ether. The extract was washed with saturated saline, followed by an addition of anhydrous potassium carbonate to dry the diethyl ether solution. The thus-dried diethyl ether solution was concentrated under reduced pressure. The residue was purified by silica gel chromatography (developer: methanol-chloroform) to obtain 0.31 g of the desired product in an oily form.
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
2.63 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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